(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

Vue d'ensemble

Description

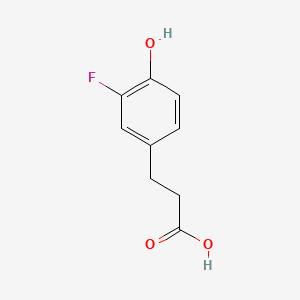

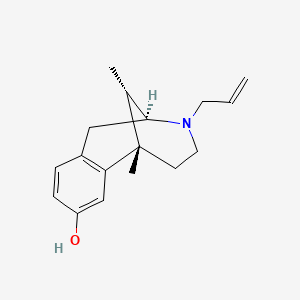

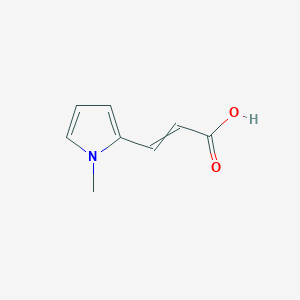

“(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is widely used in scientific research due to its versatile properties, which make it invaluable for studying various biological and chemical processes.

Molecular Structure Analysis

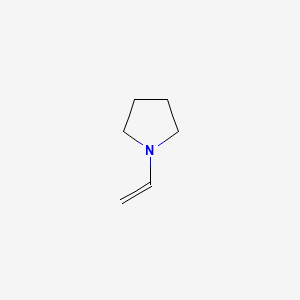

The molecular structure of “(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to an acrylic acid moiety . The exact structural details would require more specific information or a detailed structural analysis.Applications De Recherche Scientifique

Polymer Complex and Blends

The study on the blending and complexation of poly(acrylic acid) (PAA) with poly(vinyl pyrrolidone) (PVP) reveals insights into the physical properties and interactions within polymer blends. The research demonstrated that blending PAA with PVP could enhance thermal stability and introduce strong hydrogen bonding between the polymers, suggesting potential applications in materials science where these properties are desirable (Lau & Mi, 2002).

Catalyst in Chemical Production

A significant application is found in the catalytic dehydration of methyl lactate, showing that (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives could be crucial in enhancing the selectivity and stability of catalysts for producing acrylic acid, a vital chemical feedstock. This research highlights the potential of using these compounds in renewable routes to acrylic acid production, offering an alternative to petroleum-derived sources (Murphy, Letterio, & Xu, 2017).

Solar Cell Applications

In the field of renewable energy, organic sensitizers for solar cell applications have been engineered, incorporating (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives. These sensitizers, when anchored onto TiO2 film, have shown to improve the efficiency of solar cells, marking a step forward in the development of cost-effective and efficient solar energy solutions (Kim et al., 2006).

Advanced Materials Development

Research into the transformation of swollen polyelectrolyte hydrogels into tough materials by forming metal-coordination complexes opens up new avenues for biomedical and engineering applications. This study underscores the versatility of (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives in creating materials with tunable mechanical properties and self-healing capabilities (Yu et al., 2020).

Water Treatment and Filtration

The synthesis of terpolymers from (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid derivatives for use in membrane technology demonstrates their potential in improving water purification processes. These materials can enhance water flux and anti-fouling properties of filtration membranes, indicating their applicability in addressing global clean water challenges (Li et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNRMRKBMPBEBG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.